molecular formula C18H15N5OS B2858689 N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034278-38-9

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2858689
CAS No.: 2034278-38-9
M. Wt: 349.41
InChI Key: MNNVUNUXKIJFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1, a pyridin-3-yl group at position 3, and a benzo[d]thiazole-6-carboxamide moiety linked via a methylene bridge. The benzo[d]thiazole group is known to enhance bioactivity through improved π-stacking interactions and metabolic stability .

Synthesis of such compounds typically involves carbodiimide-mediated coupling (e.g., EDCI/HOBT) or acid chloride intermediates (using thionyl chloride) to form the carboxamide bond, as demonstrated in analogous pyrazole and thiazole derivatives .

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-23-14(8-16(22-23)13-3-2-6-19-9-13)10-20-18(24)12-4-5-15-17(7-12)25-11-21-15/h2-9,11H,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNVUNUXKIJFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features that potentially modulate biological activity. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and various applications in disease treatment.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with a β-keto ester, followed by cyclization.
  • Introduction of the Pyridine Moiety : This can be achieved via a Suzuki-Miyaura coupling reaction, utilizing a boronic acid derivative and a halogenated pyridine.
  • Construction of the Benzo[d]thiazole Core : The final step involves the formation of the benzo[d]thiazole structure through cyclization involving thiophene derivatives and suitable electrophiles.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Specifically, this compound has shown promising results in inhibiting the growth of various cancer cell lines, including:

Cancer Type Cell Line IC50 (µM)
Lung CancerA54915.0
Breast CancerMDA-MB-23110.5
Colorectal CancerHCT11612.0
Prostate CancerLNCaP14.0

These findings suggest that the compound may exert its effects through apoptosis induction and cell cycle arrest mechanisms.

The mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It may affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and growth.
  • Induction of Oxidative Stress : By increasing reactive oxygen species (ROS), it can lead to cellular damage and apoptosis.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on MDA-MB-231 Cells : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 10.5 µM after 48 hours.
  • In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, indicating its potential as an effective anticancer agent.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Pyrazole 1-methyl, 3-(pyridin-3-yl), methylene-linked benzo[d]thiazole-6-carboxamide Pyridine, benzothiazole, carboxamide
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide Pyrazole 6-chloro-pyridylmethyl, 3-phenyl, N-(4-ethoxyphenyl) carboxamide Chloropyridine, ethoxyphenyl
1-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(pyridin-3-yl)thiazol-2-yl)cyclopropane-1-carboxamide Thiazole Benzo[d][1,3]dioxol-5-yl, 3-methoxybenzoyl, pyridin-3-yl Benzodioxole, cyclopropane carboxamide

Key Observations :

  • Unlike the chloropyridine and ethoxyphenyl groups in the analog from , the target compound’s pyridin-3-yl and methyl groups may reduce steric hindrance, enhancing binding pocket compatibility .

Key Observations :

  • Acid chloride formation (via thionyl chloride) and carbodiimide-mediated coupling (EDCI/HOBT) are standard methods for carboxamide synthesis .
  • Lower yields in compound 94 highlight challenges in coupling sterically hindered cyclopropane-carboxylic acids.

Molecular Rigidity and Interactions

  • The pyrazole ring in ’s compound forms dihedral angles of 7.70° (phenyl) , 89.17° (pyridine) , and 40.68° (ethoxyphenyl) , influencing its planar vs. orthogonal orientation . The target compound’s methyl and pyridin-3-yl substituents may alter these angles, affecting binding to kinase targets (e.g., EGFR or BRAF).
  • Intramolecular C–H···O and C–H···π bonds in ’s compound enhance rigidity, a feature likely shared by the target compound due to its aromatic benzothiazole moiety .

Q & A

Q. What are the key synthetic strategies for N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide?

The synthesis involves multi-step reactions, typically starting with the preparation of pyrazole and thiazole precursors. Key steps include:

  • Coupling reactions : Amide bond formation between the pyrazole-methylamine intermediate and benzo[d]thiazole-6-carboxylic acid derivatives using activating agents like thionyl chloride or carbodiimides .
  • Solvent and catalyst optimization : Reactions often employ polar aprotic solvents (e.g., DMF, dichloromethane) and bases (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography with silica gel and eluents such as ethyl acetate/hexane mixtures is critical for isolating the final product .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Amide couplingThionyl chloride, 4-ethoxyaniline, DCM43%>95%
Pyrazole functionalizationK₂CO₃, DMF, RCH₂Cl60-75%>90%

Q. How is the purity and structural integrity of the compound verified during synthesis?

  • Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Confirms proton environments and carbon backbone (e.g., pyrazole C-H at δ 7.2–8.1 ppm, thiazole C=O at ~170 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
    • High-performance liquid chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound?

  • Temperature control : Low temperatures (-20°C) prevent side reactions during diazonium salt formation .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve efficiency in heterocyclic coupling steps .
  • Solvent effects : Polar solvents like DMF enhance solubility of intermediates, while inert atmospheres (N₂) prevent oxidation .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Anticancer assays :
  • MTT assay : Tests cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated from dose-response curves .
    • Enzyme inhibition studies :
  • Kinase inhibition : Use recombinant enzymes (e.g., EGFR, VEGFR) to measure IC₅₀ via fluorescence-based assays .
    • Protocol standardization : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure reproducibility .

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

  • Comparative studies : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) to isolate variables .
  • Meta-analysis : Cross-reference data from structurally analogous compounds (e.g., pyrazole-thiazole hybrids) to identify trends in structure-activity relationships (SAR) .
  • Data normalization : Express activity metrics (e.g., IC₅₀) relative to standardized reference compounds to minimize inter-lab variability .

Q. What computational methods predict its interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina models binding poses in target proteins (e.g., ATP-binding pockets in kinases) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over time (e.g., 100-ns trajectories) using GROMACS or AMBER .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize lead candidates .

Q. What environmental impact assessments are relevant for this compound?

  • Biodegradation studies : Use OECD 301 protocols to measure degradation rates in aqueous systems .
  • Ecotoxicology : Test acute toxicity in model organisms (e.g., Daphnia magna, LC₅₀ determination) .
  • Environmental fate modeling : Predict distribution in soil/water compartments using EPI Suite or similar software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.